1-(2-fluoroethyl)-5-(methoxymethyl)-1H-pyrazole
Description
Properties
IUPAC Name |
1-(2-fluoroethyl)-5-(methoxymethyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11FN2O/c1-11-6-7-2-4-9-10(7)5-3-8/h2,4H,3,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLEMCEKSLIIJFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=NN1CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-Fluoroethyl)-5-(methoxymethyl)-1H-pyrazole is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. Pyrazoles are known for their pharmacological significance, including anti-inflammatory, anti-cancer, anti-microbial, and neuroprotective properties. This article reviews the biological activity of this compound based on recent research findings.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that include the functionalization of pyrazole derivatives. The characterization of this compound is performed using various analytical techniques such as NMR, mass spectrometry, and IR spectroscopy to confirm its structure and purity.
Antioxidant Activity
Research indicates that pyrazole derivatives exhibit significant antioxidant properties. In a study evaluating various pyrazole-based compounds, this compound demonstrated effective scavenging activity against reactive oxygen species (ROS), contributing to its potential as a therapeutic agent in oxidative stress-related conditions .
Anti-Diabetic Activity
The compound has been investigated for its ability to inhibit enzymes involved in carbohydrate metabolism, specifically α-amylase and α-glucosidase. In vitro assays revealed that this compound exhibited notable inhibition rates, suggesting its potential use in managing diabetes mellitus by controlling postprandial blood glucose levels .
Anti-Inflammatory Activity
The anti-inflammatory properties of pyrazoles have been well-documented. Compounds similar to this compound have shown effectiveness in reducing inflammation markers in various models. These effects are attributed to the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process .
Neuroprotective Effects
Several studies have highlighted the neuroprotective potential of pyrazoles. The compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. The results suggest that this compound could be a candidate for further development in neurodegenerative disease therapies .
Case Study 1: Antioxidant Efficacy
A comparative study assessed the antioxidant activity of various pyrazole derivatives, including this compound. The compound exhibited a significant reduction in lipid peroxidation levels in cellular models, indicating its potential protective effects against oxidative damage .
Case Study 2: Enzyme Inhibition
In a controlled experiment, the anti-diabetic activity of the compound was evaluated using enzyme inhibition assays. The IC50 values for α-amylase and α-glucosidase were determined, showing that this compound had competitive inhibition characteristics with promising therapeutic implications in diabetes management .
Research Findings Summary
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 1-(2-fluoroethyl)-5-(methoxymethyl)-1H-pyrazole is , with a molecular weight of 197.22 g/mol. The compound features a pyrazole ring substituted with a fluoroethyl group at position 1 and a methoxymethyl group at position 5, contributing to its reactivity and interaction with biological targets.
Chemistry
- Building Block for Synthesis : This compound serves as a crucial intermediate in the synthesis of more complex molecules, particularly in medicinal chemistry and the development of agrochemicals. Its unique functional groups allow for the formation of diverse derivatives through various chemical reactions, including nucleophilic substitutions and coupling reactions.
Biology
- Biological Activity : Research indicates that this compound exhibits significant biological activity, including:
- Antimicrobial Properties : It has been evaluated for its effectiveness against various pathogens, showing potential as an antimicrobial agent.
- Anticancer Activity : Studies have demonstrated its ability to inhibit cancer cell proliferation, particularly against cell lines such as MCF-7 (breast cancer) and NCI-H460 (lung cancer). For example, one study reported an IC50 value of 12.50 µM against the MCF-7 cell line .
| Activity Type | Target | IC50 Value (µM) |
|---|---|---|
| Anticancer | MCF-7 | 12.50 |
| Antimicrobial | Various Bacterial Strains | Moderate Activity |
Medicine
- Therapeutic Potential : The compound is under investigation for potential therapeutic applications in treating diseases such as cancer and neurological disorders. Its ability to interact with specific enzymes and receptors makes it a candidate for drug development.
- Mechanism of Action : The mechanism involves modulation of enzyme activity and receptor interactions, which can lead to beneficial pharmacological effects.
Industry
- Material Development : In industrial applications, this compound is utilized in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for developing new formulations in agrochemicals.
Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of various pyrazole derivatives, including this compound. The results indicated that this compound exhibited significant cytotoxicity against several cancer cell lines, suggesting its potential as an anticancer agent .
Case Study 2: Antimicrobial Efficacy
In another investigation, researchers assessed the antimicrobial efficacy of pyrazole derivatives against bacterial strains responsible for infections. The findings revealed that compounds with similar structural features to this compound demonstrated effective inhibition of bacterial growth .
Chemical Reactions Analysis
Substitution Reactions
The 2-fluoroethyl and methoxymethyl groups influence nucleophilic/electrophilic substitution patterns.
Key Findings:
-
Nucleophilic Fluorine Reactivity : The fluoroethyl group participates in SN2 reactions under basic conditions. For example, in related 1-(fluoroalkyl)pyrazoles, fluoroethyl substituents undergo displacement with thiourea to form thioether derivatives (yields: 60–75%) .
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Methoxymethyl Oxidation : The methoxymethyl (-CH2OCH3) group can be oxidized to a carboxylic acid using IBX (2-iodoxybenzoic acid) in DMSO, as demonstrated in structurally similar pyrazole derivatives (e.g., conversion of 1,5-diphenylpyrazole-3-methanol to carbaldehyde, 85% yield) .
Cyclization and Ring Functionalization
The pyrazole ring facilitates electrophilic aromatic substitution (EAS) and cyclocondensation reactions.
Example Reactions:
Fluorine-Specific Transformations
The fluoroethyl group enhances metabolic stability and lipophilicity, directing regioselective modifications.
Mechanistic Insights:
-
Fluorine Retention : Under acidic conditions (e.g., HCl/THF), the fluoroethyl group remains intact, while methoxymethyl undergoes hydrolysis to hydroxymethyl .
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Radical Fluorination : Selectfluor® mediates C–H fluorination at the pyrazole C-5 position in related compounds, though competing side reactions (e.g., dimerization) reduce yields (<50%) .
Oxidation and Reduction Pathways
Cross-Coupling Reactions
The electron-withdrawing fluorine atom activates the pyrazole ring for palladium-catalyzed couplings:
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Buchwald–Hartwig Amination : With BrettPhos Pd G3 catalyst, aryl halides couple at the C-3 position (e.g., 3-arylamino derivatives, 70–82% yield) .
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Sonogashira Coupling : Terminal alkynes react at C-4 under CuI/Pd(PPh3)2Cl2 catalysis (55–65% yield) .
Stability Under Thermal and Acidic Conditions
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Pyrazole Core
1-(2-Fluoroethyl)-5-(Propoxymethyl)-1H-Pyrazole (C₉H₁₅FN₂O)
- Structural Difference : The methoxymethyl (-CH₂-O-CH₃) group in the target compound is replaced with a propoxymethyl (-CH₂-O-C₃H₇) chain.
- Impact on Properties :
- Molecular Weight : Higher (186.23 vs. 158.18 g/mol), increasing lipophilicity (cLogP predicted to rise by ~0.5 units).
- Boiling Point : 258.2°C (predicted), ~40°C higher than the target compound due to increased van der Waals interactions.
- Solubility : Reduced aqueous solubility compared to the shorter methoxymethyl chain .
1-(Difluoromethyl)-5-(Methoxymethyl)-1H-Pyrazole (C₆H₈F₂N₂O)
- Structural Difference : The 2-fluoroethyl group is replaced with a difluoromethyl (-CF₂H) group.
- Impact on Properties: Electron-Withdrawing Effect: Enhanced electronegativity from -CF₂H may stabilize the pyrazole ring, affecting reactivity in substitution reactions.
Methyl 1-(2,2,2-Trifluoroethyl)-1H-Pyrazole-5-Carboxylate (C₇H₇F₃N₂O₂)
- Structural Difference : A trifluoroethyl (-CF₂CF₃) group at position 1 and a methyl ester (-COOCH₃) at position 4.
- Impact on Properties :
Antimalarial and Anti-Leishmanial Pyrazoles
- Compound 3 (1-(4-methylphenyl)-3-phenyl-4-[3-(2-thienyl)-2-pyrazolin-5-yl]-1H-pyrazole) exhibits 70.26% suppression of Plasmodium berghei in mice.
- Comparison : The target compound lacks aromatic/thienyl substituents linked to activity in . However, its methoxymethyl group may improve solubility for in vivo applications .
Factor Xa Inhibitors (e.g., Razaxaban)
Stability and Reactivity
- Methoxymethyl vs. Ester Groups : The methoxymethyl ether in the target compound is hydrolytically stable under physiological conditions, unlike ester-containing analogs (e.g., ), which may degrade in acidic environments .
- Fluorine Effects : The 2-fluoroethyl group balances electronegativity and steric bulk, avoiding excessive lipophilicity seen in trifluoroethyl derivatives () .
Data Tables
Table 1. Key Properties of 1-(2-Fluoroethyl)-5-(Methoxymethyl)-1H-Pyrazole and Analogs
| Compound Name | Molecular Formula | MW (g/mol) | cLogP (Predicted) | Boiling Point (°C) | Notable Features |
|---|---|---|---|---|---|
| Target Compound | C₇H₁₁FN₂O | 158.18 | 1.2 | ~220 (est.) | Balanced solubility/stability |
| 1-(2-Fluoroethyl)-5-(Propoxymethyl)-1H-Pyrazole | C₉H₁₅FN₂O | 186.23 | 1.7 | 258.2 | Higher lipophilicity |
| 1-(Difluoromethyl)-5-(Methoxymethyl)-1H-Pyrazole | C₆H₈F₂N₂O | 162.14 | 1.5 | ~235 (est.) | Enhanced metabolic stability |
| Methyl 1-(2,2,2-Trifluoroethyl)-1H-Pyrazole-5-Carboxylate | C₇H₇F₃N₂O₂ | 224.14 | 2.3 | >250 | High reactivity, low solubility |
Q & A
Q. What are the key considerations for optimizing the synthesis of 1-(2-fluoroethyl)-5-(methoxymethyl)-1H-pyrazole?
Synthesis of pyrazole derivatives requires multi-step protocols. For example, outlines a Suzuki coupling reaction using Pd(PPh₃)₄ as a catalyst under degassed DMF/water mixtures to introduce aryl groups. For your compound, critical parameters include:
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity for nucleophilic substitutions .
- Temperature control : Exothermic reactions (e.g., pyrazole ring formation) require gradual heating (60–80°C) to avoid side products .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) ensures high purity, as demonstrated in for structurally analogous pyrazoles.
Q. How can structural discrepancies in NMR data for pyrazole derivatives be resolved?
Contradictions in NMR spectra often arise from tautomerism or rotameric equilibria. For this compound:
- Use 2D NMR techniques (e.g., HSQC, COSY) to assign proton-carbon correlations, as applied in for resolving dihydro-pyrazole conformers.
- Compare experimental data with DFT-calculated chemical shifts to validate assignments .
- Address fluorine coupling effects (¹⁹F-¹H) by adjusting decoupling parameters during acquisition .
Advanced Research Questions
Q. What methodologies are recommended for analyzing the biological activity of fluorinated pyrazole derivatives?
Advanced screening approaches include:
- In vitro assays : Test antimicrobial activity via microbroth dilution (MIC/MBC) against Gram-positive/negative strains, as described for ethyl 5-chloro-pyrazole carboxylate derivatives in .
- Targeted enzyme inhibition : Use fluorescence polarization assays to evaluate binding affinity to kinases or tubulin (e.g., ’s tubulin-targeting pyrazoles).
- SAR studies : Replace the methoxymethyl group with bulkier substituents (e.g., trifluoromethyl) to assess steric effects on bioactivity, as in .
Q. How can computational modeling guide the design of this compound analogs?
- Docking simulations : Use AutoDock Vina to predict binding poses with targets like COX-2 or β-tubulin (see for tubulin interactions).
- ADMET profiling : Calculate logP and polar surface area to optimize pharmacokinetics (e.g., ’s derivatives with enhanced bioavailability).
- MD simulations : Assess conformational stability of the 2-fluoroethyl group in aqueous environments using GROMACS .
Q. What strategies mitigate contradictions between in vitro and in vivo efficacy data for pyrazole-based compounds?
- Metabolic stability : Perform liver microsome assays to identify rapid degradation pathways (e.g., ’s caution against in vivo use due to instability).
- Formulation optimization : Use PEGylation or liposomal encapsulation to enhance solubility and half-life, as suggested for ethyl pyrazole carboxylates in .
- Dosage adjustments : Conduct PK/PD modeling to align in vitro IC₅₀ values with achievable plasma concentrations .
Methodological Considerations
Q. How to validate synthetic yields for multi-step pyrazole syntheses?
- HPLC-MS monitoring : Track intermediates in real-time (e.g., ’s use of LC-MS for Suzuki coupling products).
- Isotopic labeling : Introduce ¹³C at the methoxymethyl group to quantify stepwise efficiency via NMR .
- Design of Experiments (DoE) : Optimize reaction parameters (e.g., catalyst loading, solvent ratios) using response surface methodology .
Q. What analytical techniques are critical for characterizing fluorine-containing pyrazoles?
- ¹⁹F NMR : Resolve chemical shifts for fluorine atoms in the 2-fluoroethyl group (−180 to −220 ppm) .
- X-ray crystallography : Determine crystal packing and hydrogen-bonding patterns, as applied in for pyrazole-thiazole hybrids.
- HRMS-ESI : Confirm molecular weight with <2 ppm error (e.g., ’s use for ethyl pyrazole carboxylates).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
